molecular formula C14H20N2O3 B1484400 Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate CAS No. 2096987-31-2

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate

Cat. No. B1484400
CAS RN: 2096987-31-2
M. Wt: 264.32 g/mol
InChI Key: PPUYMKVLQPLGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate (BHPC) is an organic compound belonging to the class of piperidine derivatives. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. BHPC has been studied extensively for its potential applications in organic chemistry and biochemistry due to its unique chemical structure and properties.

Scientific Research Applications

Catalytic Processes

One study highlights the use of gold(I) catalysis for the intramolecular hydroamination of N-allenyl carbamates, leading to efficient formation of piperidine derivatives. This method demonstrates high exo-selectivity and efficiency in synthesizing oxygen and nitrogen heterocycles, including those derived from benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate (Zhang et al., 2006).

CO2 Absorption Characteristics

The interaction of CO2 with piperidine derivatives, including hydroxyl- and hydroxyalkyl-substituted piperidines, was investigated to assess the effects of molecular structural variations on CO2 absorption. This study provides insights into the formation of carbamate derivatives and their kinetics, revealing the influence of substituents on CO2 capture performance (Robinson et al., 2011).

Pharmacological Applications

Several studies focus on the synthesis and characterization of piperidine derivatives for potential pharmacological applications. For instance, the antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles was explored, showing the enhanced potencies of (+) isomers (Kasuya et al., 1983). Furthermore, the synthesis of N-allyl-4-piperidyl benzamide derivatives was undertaken, yielding compounds with potential as CCR5 antagonists, highlighting the role of piperidine derivatives in the development of new therapeutic agents (Cheng De-ju, 2014).

Synthesis of Piperidine Derivatives

Research into the synthesis of carbamate derivatives of coumarin and chromene demonstrates the versatility of reactions involving hydroxymethyl piperidine carbamates. These studies illustrate the application of these compounds in generating a variety of organic molecules, which could have further applications in drug development and materials science (Velikorodov et al., 2008).

Mechanism of Action

Target of Action

The primary target of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate is the cholinesterase receptors . These receptors play a crucial role in nerve impulse transmission, and their inhibition can have significant effects on neurological function .

Mode of Action

this compound interacts with its targets by binding to the catalytic site of the cholinesterase receptors . This interaction involves key amino acids such as Trp84, Trp279, Phe330, and Phe331 . The binding of the compound to these sites inhibits the function of the receptors, leading to changes in nerve impulse transmission .

Biochemical Pathways

It is known that the inhibition of cholinesterase receptors can affect various neurological pathways, potentially leading to changes in cognition, memory, and other neurological functions .

Pharmacokinetics

Like many other piperidine derivatives, it is likely to have good bioavailability and distribution throughout the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of cholinesterase receptors . This can lead to changes in nerve impulse transmission, potentially affecting various neurological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . This suggests that the compound’s action can be influenced by the pH of its environment .

Biochemical Analysis

Biochemical Properties

Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase receptors, where the benzyl-piperidine group binds effectively to the catalytic site of the enzyme. This interaction involves key amino acids such as tryptophan 84, tryptophan 279, phenylalanine 330, and phenylalanine 331 . These interactions are crucial for the inhibition of cholinesterase activity, which has implications in the treatment of neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholinesterase receptors can lead to altered neurotransmitter levels, impacting neuronal communication and function . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity. This inhibition is achieved through the formation of stable complexes with the enzyme, preventing the breakdown of neurotransmitters such as acetylcholine . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods. Degradation products have been observed under specific conditions, which can influence its efficacy and safety . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cholinesterase activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biochemical activity. Additionally, it can influence metabolic flux and metabolite levels, impacting cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization allows it to interact with key biomolecules involved in cellular signaling and gene expression, thereby exerting its biochemical effects.

properties

IUPAC Name

benzyl N-[4-(hydroxymethyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-9-12-6-7-15-8-13(12)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,15,17H,6-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYMKVLQPLGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate
Reactant of Route 2
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate
Reactant of Route 3
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate
Reactant of Route 4
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate
Reactant of Route 5
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate
Reactant of Route 6
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.